![molecular formula C19H21Cl2N3O3S B258487 N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

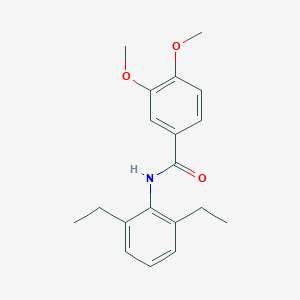

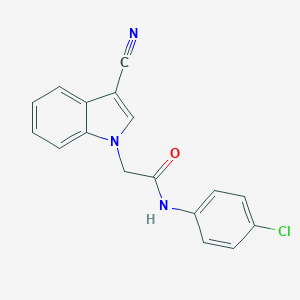

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is primarily expressed in the outer mitochondrial membrane of glial cells. The TSPO is involved in a variety of physiological processes, including steroidogenesis, apoptosis, and immune response, and is upregulated in response to neuroinflammation and neurodegenerative diseases.

Mécanisme D'action

The N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is involved in the regulation of mitochondrial function and cellular metabolism, and is upregulated in response to oxidative stress and inflammation. DPA-714 binds selectively to the N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, modulating its activity and downstream signaling pathways. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to exert anti-inflammatory and neuroprotective effects by inhibiting microglial activation and promoting mitochondrial function.

Biochemical and Physiological Effects:

DPA-714 has been shown to modulate several biochemical and physiological processes in preclinical models of neuroinflammation and neurodegenerative diseases. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of microglia and astrocytes. DPA-714 can also promote the clearance of amyloid-beta plaques in Alzheimer's disease models, and improve functional recovery in stroke models. In addition, DPA-714 has been shown to have antioxidant and anti-apoptotic effects, protecting against oxidative stress and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

DPA-714 has several advantages for lab experiments, including its high selectivity for the N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, there are also some limitations to using DPA-714 in lab experiments, including its relatively short half-life, its potential toxicity at high doses, and its limited availability and high cost.

Orientations Futures

There are several future directions for research on DPA-714, including the development of novel N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide ligands with improved pharmacokinetic properties and therapeutic potential. Other potential applications of DPA-714 include the treatment of neuroinflammatory and neurodegenerative diseases, the evaluation of the efficacy of anti-inflammatory drugs, and the identification of novel targets for drug development. Further research is needed to fully understand the mechanism of action of DPA-714 and its potential therapeutic applications in the field of neuroscience.

Méthodes De Synthèse

The synthesis of DPA-714 involves the reaction of 3,5-dichlorophenyl isocyanate with 4-phenylpiperazine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of DPA-714 has been optimized to improve the yield and purity of the compound, and several modifications have been made to the original protocol.

Applications De Recherche Scientifique

DPA-714 has been extensively studied in preclinical models of neuroinflammation and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. It has been shown to bind selectively to the N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, which is upregulated in response to neuroinflammation and is a marker of microglial activation. DPA-714 can be used as a PET imaging agent to visualize the distribution and activation of microglia in vivo, providing valuable insights into the pathophysiology of neuroinflammatory diseases.

Propriétés

Nom du produit |

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |

|---|---|

Formule moléculaire |

C19H21Cl2N3O3S |

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |

InChI |

InChI=1S/C19H21Cl2N3O3S/c1-28(26,27)24(18-12-15(20)11-16(21)13-18)14-19(25)23-9-7-22(8-10-23)17-5-3-2-4-6-17/h2-6,11-13H,7-10,14H2,1H3 |

Clé InChI |

UFJLBPQADJGVDB-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |

SMILES canonique |

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)

![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)

![4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether](/img/structure/B258414.png)

amino]-N-cyclohexylacetamide](/img/structure/B258417.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)